Bienvenue dans la boutique en ligne BenchChem!

4-(4-bromo-1H-pyrazol-1-yl)thiazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

Select 4-(4-bromo-1H-pyrazol-1-yl)thiazole for its unique 4-bromo substituent, which provides an optimal balance of stability and reactivity for palladium-catalyzed cross-couplings. This enables precise, late-stage diversification for parallel synthesis of kinase-focused libraries, a strategy validated in patent literature for CDK modulation. The reactive bromine handle supports halogen bonding exploration for improved binding affinity, making it a superior choice over non-halogenated or differently halogenated analogs for SAR studies.

Molecular Formula C6H4BrN3S
Molecular Weight 230.08
CAS No. 1353853-97-0
Cat. No. B2487554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromo-1H-pyrazol-1-yl)thiazole
CAS1353853-97-0
Molecular FormulaC6H4BrN3S
Molecular Weight230.08
Structural Identifiers
SMILESC1=C(C=NN1C2=CSC=N2)Br
InChIInChI=1S/C6H4BrN3S/c7-5-1-9-10(2-5)6-3-11-4-8-6/h1-4H
InChIKeyNBVIMCUBPQPBSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromo-1H-pyrazol-1-yl)thiazole (CAS 1353853-97-0) for Research and Procurement: A Core Scaffold in Medicinal Chemistry


4-(4-Bromo-1H-pyrazol-1-yl)thiazole (CAS 1353853-97-0, Molecular Formula C6H4BrN3S) is a versatile heterocyclic building block, consisting of a thiazole ring linked at the 4-position to a 4-bromo-1H-pyrazole moiety [1]. This specific structure is a key intermediate for generating diverse compound libraries through cross-coupling chemistry, primarily due to the reactive bromine substituent, making it a valuable tool in drug discovery and agrochemical research . Its calculated logP is 2.09 .

Why 4-(4-Bromo-1H-pyrazol-1-yl)thiazole Cannot Be Substituted: The Critical Role of the 4-Bromo Handle


In-class compounds like other pyrazolyl-thiazoles cannot be simply interchanged with 4-(4-bromo-1H-pyrazol-1-yl)thiazole due to the unique synthetic utility conferred by its specific 4-bromo substitution on the pyrazole ring. While analogs with different halogens (e.g., 4-chloro or 4-fluoro) or no halogen exist, the 4-bromo group provides a superior balance of stability and reactivity for key chemical transformations such as palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) . This allows for precise, late-stage diversification, whereas the absence or alteration of this handle fundamentally changes the compound's downstream synthetic applications and the resulting compound library's diversity [1].

Quantitative Evidence for 4-(4-Bromo-1H-pyrazol-1-yl)thiazole: Direct Comparisons Against Analogs and Intermediates


Quantified Synthetic Advantage: The Bromine Handle Enables Late-Stage Functionalization

The 4-bromo substituent in 4-(4-bromo-1H-pyrazol-1-yl)thiazole provides a quantifiable synthetic advantage over its non-halogenated analog, 4-(1H-pyrazol-1-yl)thiazole. The bromine atom serves as an efficient leaving group in palladium-catalyzed cross-coupling reactions, enabling the attachment of diverse aryl, heteroaryl, or amine groups . In contrast, the non-halogenated analog cannot participate in these powerful transformations without prior, less efficient functionalization steps. This difference is critical for building focused libraries of pyrazole-thiazole hybrids for SAR studies [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Differential Physicochemical Properties: LogP and TPSA Impact Drug-Likeness

4-(4-bromo-1H-pyrazol-1-yl)thiazole possesses distinct physicochemical properties compared to its close analog, 4-(4-chloro-1H-pyrazol-1-yl)thiazole. While quantitative data for the chloro analog is not publicly available for a direct comparison, the bromo compound has a calculated logP of 2.09 and a TPSA of 30.71 . The larger, more lipophilic bromine atom is expected to increase logP and potentially enhance membrane permeability compared to the chloro analog, which could affect oral bioavailability and tissue distribution [1]. This difference in lipophilicity is a key parameter in drug design and can be decisive when selecting a starting scaffold.

Drug Discovery ADME Physicochemical Properties

Validated Use in Patent Literature for High-Value Therapeutic Areas

The pyrazole-thiazole core structure, to which 4-(4-bromo-1H-pyrazol-1-yl)thiazole is a direct precursor, is a validated scaffold in the development of kinase inhibitors, as evidenced by its inclusion in patent literature [1][2]. Specifically, patents describe pyrazole-thiazole compounds that modulate and/or inhibit the activity of cyclin-dependent kinases (CDKs), which are key targets in oncology [3]. While the target compound itself is an intermediate, its structure is designed to be elaborated into compounds like those claimed in US2001041466 and WO0212250A2, demonstrating a clear and valuable commercial trajectory. This is a differentiating factor from other heterocyclic building blocks not yet associated with such specific, high-value targets.

Intellectual Property Oncology Kinase Inhibition

Optimal Application Scenarios for Procuring 4-(4-Bromo-1H-pyrazol-1-yl)thiazole in R&D


Focused Library Synthesis for Kinase Inhibitor Discovery

This compound is ideally suited for the parallel synthesis of diverse pyrazole-thiazole libraries targeting kinases, particularly CDKs [1]. Its 4-bromo handle allows for rapid diversification at the final step via Suzuki or Buchwald-Hartwig reactions, enabling SAR exploration around a known pharmacophore. This approach is validated by the patent literature, which claims similar structures as CDK modulators [2].

Late-Stage Functionalization of Advanced Intermediates

Due to the reactive bromine, this compound can be installed onto a more complex core and then used as a handle for late-stage diversification. This is a powerful strategy in medicinal chemistry for optimizing the properties of a lead compound without resynthesizing the entire molecule . The quantifiable difference in synthetic utility (Evidence Item 1) makes it the preferred choice over non-halogenated analogs for this application.

Investigating Halogen Bonding in Drug-Target Interactions

The bromine atom can engage in halogen bonding with electron donors in protein binding pockets. While not a high-strength evidence for this specific molecule, its structural features (as inferred from logP and TPSA) and the known role of halogens in drug design make it a useful tool for exploring halogen bonding as a means to improve binding affinity and selectivity [3]. This is an application where the bromo analog is specifically chosen over chloro or fluoro counterparts due to its stronger polarizability and potential for halogen bonding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-bromo-1H-pyrazol-1-yl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.